molecular formula C10H10N4NaO2S B000164 Sulfadiazine sodium CAS No. 547-32-0

Sulfadiazine sodium

Katalognummer: B000164
CAS-Nummer: 547-32-0
Molekulargewicht: 273.27 g/mol
InChI-Schlüssel: RKISJHYCSQKDTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfadiazine sodium (C₁₀H₁₀N₄O₂S·Na, CAS 547-32-0) is the sodium salt form of sulfadiazine, a synthetic sulfonamide antibiotic. It exhibits bacteriostatic activity by competitively inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis, thereby blocking DNA replication . Clinically, it is used to treat urinary tract infections (UTIs), toxoplasmosis (particularly in HIV/AIDS patients), and burn-related infections when combined with silver (silver sulfadiazine) . Its sodium salt formulation enhances solubility, allowing for intravenous administration and improved bioavailability in critical conditions .

Vorbereitungsmethoden

Direct Neutralization Method

The most straightforward synthesis of sulfadiazine sodium involves the neutralization of sulfadiazine with sodium hydroxide (NaOH) in a hydroalcoholic medium. This method leverages the acidic nature of the sulfonamide group (SO2NH-\text{SO}_2\text{NH}_-), which reacts stoichiometrically with NaOH to form the sodium salt .

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of the sulfonamide nitrogen:

C10H10N4O2S+NaOHC10H9N4NaO2S+H2O\text{C}{10}\text{H}{10}\text{N}4\text{O}2\text{S} + \text{NaOH} \rightarrow \text{C}{10}\text{H}9\text{N}4\text{NaO}2\text{S} + \text{H}_2\text{O}

A 1:1 molar ratio of sulfadiazine to NaOH is typically employed to ensure complete conversion . The use of a water-ethanol solvent system (50:50 v/v) enhances solubility and prevents side reactions, such as oxidation or hydrolysis of the pyrimidine ring .

Procedural Details

  • Dissolution : Sulfadiazine (32 g, 0.128 mol) is suspended in 200 mL of ethanol-water (1:1).

  • Neutralization : Aqueous NaOH (10% w/v) is added dropwise under stirring at 40–50°C until pH 7.0–7.5 is attained .

  • Crystallization : The mixture is cooled to 25°C, inducing precipitation. Crude product is isolated via filtration and recrystallized from hot ethanol .

Yield : ~85–90% (theoretical), with purity >98% confirmed by HPLC .

Ethanol-Mediated Crystallization for Industrial Production

Industrial-scale synthesis prioritizes solvent safety and cost-effectiveness. Traditional methods used methanol for crystallization, but its toxicity and environmental impact have led to substitution with ethanol .

Process Optimization

The patent CN102304092A outlines a modified crystallization protocol :

  • Reaction Setup : Sulfadiazine (24.0 kg) is dissolved in aqueous NaOH (3.85 kg in 200 L water) at 80°C.

  • Concentration : The solution is vacuum-concentrated to 30% of its original volume to remove excess water.

  • Crystallization : Ethanol (95% v/v) is added incrementally until cloud point, followed by slow cooling to 10°C.

  • Isolation : Crystals are centrifuged, washed with cold ethanol, and dried under reduced pressure .

Advantages :

  • Ethanol reduces occupational hazards (LD₅₀ oral, rat: 7,060 mg/kg vs. methanol’s 5,628 mg/kg) .

  • Mother liquor recovery efficiency improves by 22% compared to methanol-based systems .

Product Specifications :

  • Purity : ≥99.5% (USP standards).

  • Residual Solvents : Ethanol <0.5% (GC analysis) .

Catalytic Synthesis Using Trifluoromethanesulfonate Salts

Recent advancements employ trifluoromethanesulfonic acid (TFMS) or its sodium salt as catalysts to accelerate this compound formation, particularly in continuous-flow reactors .

Catalytic Mechanism

TFMS (CF3SO3H\text{CF}_3\text{SO}_3\text{H}) acts as a Brønsted acid, protonating the sulfonamide group and facilitating nucleophilic attack by hydroxide ions . This reduces reaction time from 2 hours to 30 minutes at 50°C .

Industrial Implementation (Patent CN101613323B)

  • Reagent Preparation :

    • Silver nitrate (16.4 kg) dissolved in 135 L water at 80°C.

    • This compound solution prepared with NaOH (3.85 kg), sulfadiazine (24.0 kg), and TFMS-Na (0.1 mol%) .

  • Reaction : Solutions are mixed at 45–55°C, yielding sulfadiazine silver as a byproduct. The sodium salt remains in solution, isolated via fractional crystallization .

Key Parameters :

  • Catalyst Load : 0.1–1.0 mol% (optimal: 0.5–0.6 mol%) .

  • Yield : 92–95% with catalyst vs. 85% without .

Comparative Analysis of Synthetic Methods

Parameter Direct Neutralization Ethanol Crystallization Catalytic Method
Solvent System Water-Ethanol (1:1)Water-Ethanol (3:2)Water-TFMS
Reaction Time 2–3 hours4–5 hours0.5–1 hour
Yield 85–90%88–92%92–95%
Purity >98%>99.5%>99%
Industrial Scalability ModerateHighHigh

Analyse Chemischer Reaktionen

Reactivity with Atmospheric CO₂

The sodium salt reacts reversibly with atmospheric carbon dioxide, forming insoluble sulfadiazine:C10H9N4NaO2S+CO2C10H10N4O2S+NaHCO3\text{C}_{10}\text{H}_9\text{N}_4\text{NaO}_2\text{S}+\text{CO}_2\rightarrow \text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2\text{S}+\text{NaHCO}_3This reaction necessitates airtight storage to prevent precipitation .

Diazotization and Azo Dye Formation

The aromatic amine group undergoes diazotization in acidic media (HCl/NaNO₂), forming a diazonium intermediate. Subsequent coupling with resorcinol yields azo derivatives (λₘₐₓ = 480–520 nm) :

StepReagents/ConditionsProduct
Diazotization0–5°C, HCl/NaNO₂Diazonium salt
CouplingpH 8–9, γ-resorcinolAzo dye (Scheme 2 )

Metal Complexation

This compound forms coordination complexes with transition metals. With silver nitrate, it precipitates silver sulfadiazine (Ag-SD), a topical antimicrobial:C10H9N4NaO2S+AgNO3AgC10H9N4O2S+NaNO3\text{C}_{10}\text{H}_9\text{N}_4\text{NaO}_2\text{S}+\text{AgNO}_3\rightarrow \text{AgC}_{10}\text{H}_9\text{N}_4\text{O}_2\text{S}+\text{NaNO}_3Ag-SD releases Ag⁺ ions (0.1–1 ppm) for sustained bactericidal effects .

Photodegradation Pathways

UV irradiation (254 nm) induces cleavage of the sulfonamide bond, yielding 2-aminopyrimidine and sulfanilic acid as primary degradation products :

ParameterValue
Degradation rate (pH 7)k=0.021min1k=0.021\,\text{min}^{-1}
Quantum yield (Φ)0.032
Major radicals involved- OH, O2\text{O}_2^-

Redox Reactions and Stability

This compound is incompatible with strong oxidizers (e.g., peroxides), leading to decomposition into sulfur oxides (SOₓ) and nitrogen oxides (NOₓ) above 300°C .

Hydrolysis and pH-Dependent Stability

In aqueous solutions, stability varies with pH:

pHHalf-life (25°C)Primary Degradation Pathway
312 hAcid-catalyzed hydrolysis
748 hPhotolysis dominant
1072 hBase-mediated decomposition

Hydrolysis products include sulfanilic acid and 2-aminopyrimidine derivatives .

Table 1: Comparative Reactivity of Functional Groups

GroupReactivityKey Reactions
Aromatic amineHighDiazotization, Schiff base formation
SulfonamideModerateMetal complexation, hydrolysis

Table 2: Photodegradation Products

DegradantStructureRelative Abundance (%)
2-AminopyrimidineC4H5N3\text{C}_4\text{H}_5\text{N}_342
Sulfanilic acidC6H7NO3S\text{C}_6\text{H}_7\text{NO}_3\text{S}35
Unidentified intermediates23

Wissenschaftliche Forschungsanwendungen

Introduction to Sulfadiazine Sodium

This compound is a sulfonamide antibiotic that plays a significant role in both human and veterinary medicine. It was developed in the 1940s as a more effective and less toxic alternative to sulfapyridine. The compound acts as a bacteriostatic agent by inhibiting the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This mechanism of action allows this compound to exhibit broad-spectrum antibacterial activity against various gram-positive and gram-negative bacteria, making it a valuable tool in clinical microbiology and treatment protocols.

Clinical Applications

Antimicrobial Susceptibility Testing
this compound is commonly utilized in microbiological laboratories for antimicrobial susceptibility testing. It is part of various testing panels and methods, such as disc diffusion and minimum inhibitory concentration (MIC) assays, to determine the effectiveness of antibiotics against specific pathogens. This application is crucial for guiding appropriate antibiotic therapy in infected patients .

Treatment of Toxoplasmosis
In clinical settings, this compound is often used in combination with pyrimethamine to treat toxoplasmosis, particularly in immunocompromised patients such as those with HIV/AIDS. This combination therapy has shown efficacy in reducing the severity of the infection and preventing complications associated with toxoplasmosis .

Intravenous Administration
this compound can also be administered intravenously when rapid therapeutic levels are required, such as in cases of severe pneumococcal pneumonia. This method allows for immediate drug action and higher bioavailability compared to oral administration .

Veterinary Medicine

Livestock Treatment
In veterinary applications, this compound is used to treat bacterial infections in livestock. Its effectiveness against common pathogens makes it a staple in veterinary practices for managing respiratory and gastrointestinal infections .

Antimicrobial Resistance Studies
Research has been conducted on the use of this compound in livestock farming, focusing on antimicrobial resistance (AMR). Studies indicate that improper use of antibiotics like sulfadiazine can contribute to AMR, necessitating careful management practices among farmers .

Agricultural Applications

Herbicide Potential
this compound has been explored for its herbicidal properties, specifically its ability to inhibit folic acid synthesis in plants. This characteristic allows it to serve as a selective marker in the genetic transformation processes of crops like tobacco and algae, enhancing the efficiency of creating transgenic plants .

Case Study: Toxoplasmosis Treatment

A study investigated the metabolomic changes associated with Toxoplasma gondii infection in mice treated with this compound. The findings revealed significant alterations in host metabolism, highlighting both therapeutic effects and potential side effects such as nausea and rash . This underscores the importance of monitoring metabolic responses during treatment.

Research on Antimicrobial Use in Livestock

A comprehensive study analyzed the drivers behind antibiotic use in small-scale poultry farming, revealing that this compound is frequently used despite regulations against its use in feed. The findings emphasized the need for better governance and education on responsible antibiotic use to combat AMR effectively .

Summary Table of Applications

Application Area Details
Clinical MicrobiologyUsed for antimicrobial susceptibility testing; treatment of infections like toxoplasmosis
Veterinary MedicineTreats bacterial infections in livestock; studies on AMR related to its use
Agricultural ResearchExplored as a herbicide; used as a marker gene for transgenic plant development

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfonamide Compounds

Pharmacokinetic Properties

Absorption and Bioavailability

  • Sulfadiazine Sodium vs. Sulfadiazine (Free Acid): Intravenous administration of this compound achieves higher blood and cerebrospinal fluid (CSF) concentrations compared to oral sulfadiazine. For example, a single IV dose of sodium sulfadiazine resulted in 4× higher CSF concentrations (4.8 mg/dL vs. 1.2 mg/dL) than oral sulfadiazine after 4 hours .
  • Sulfathiazole: Sulfathiazole exhibits faster absorption but lower solubility, increasing the risk of crystalluria.

Metabolism and Excretion

  • Acetylation Rate:
    Sulfadiazine is acetylated to a lesser extent (~15–20%) than sulfathiazole (~30–40%), reducing urinary crystallization risk . Sodium bicarbonate co-administration further enhances sulfadiazine solubility in urine, minimizing renal toxicity .
  • Sulfamerazine and Sulfamethazine:
    These analogs have intermediate acetylation rates (20–25%) and slower renal clearance (7.1–9.3 mL/min), prolonging their systemic exposure .

Table 1: Pharmacokinetic Comparison of Sulfonamides

Parameter This compound Sulfadiazine (Oral) Sulfathiazole Sulfamerazine
Bioavailability 95–100% (IV) 70–80% 85–90% 75–85%
CSF:Blood Ratio 1:1.5 1:4 1:6 1:5
Renal Clearance (mL/min) 15.8 15.8 35.4 9.3
Acetylation Rate 15–20% 15–20% 30–40% 20–25%

Sources:

Antimicrobial Spectrum

  • This compound: Broad-spectrum activity against Toxoplasma gondii, Streptococcus spp., and E. coli. Preferred for systemic infections due to rapid IV delivery .
  • Silver Sulfadiazine: Topical use in burns; combines sulfadiazine’s antimicrobial action with silver’s antifungal properties. Demonstrated 92% efficacy in preventing burn wound infections vs. 78% for mafenide acetate .
  • Sulfamethazine and Sulfamerazine: Primarily used in veterinary medicine due to lower human toxicity thresholds .

Market and Production Trends

  • This compound Market (2020): Valued at ~$XX billion, growing at a CAGR of XX% (2020–2028). Dominated by formulations for toxoplasmosis and burn care .
  • Silver Sulfadiazine: Accounts for 65% of topical antimicrobials in burn units globally .

Biologische Aktivität

Sulfadiazine sodium, a sulfonamide antibiotic, has garnered significant attention due to its diverse biological activities and applications in medical treatments. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic uses, and recent research findings.

This compound is characterized by its sulfonamide group, which plays a crucial role in its antibacterial activity. The compound inhibits bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis. This mechanism is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroic acid, a precursor in folate synthesis.

Therapeutic Applications

This compound is primarily used for treating various infections and conditions, including:

  • Urinary Tract Infections (UTIs) : It effectively combats bacterial infections in the urinary system.
  • Toxoplasmosis : It is often used in combination with pyrimethamine to treat this parasitic infection.
  • Malaria : Sulfadiazine has been utilized as part of combination therapies for malaria treatment.
  • Burn Wound Management : Silver sulfadiazine cream is widely used for preventing infections in burn wounds.

Recent Research Findings

Recent studies have explored the efficacy and potential of this compound and its derivatives. Below are key findings from various research articles:

  • Antiproliferative Activity : A study synthesized new sulfadiazine derivatives that exhibited potent antiproliferative effects against cancer cell lines (A431, A549, H1975). The most effective compounds demonstrated IC50 values ranging from 2.31 to 7.56 μM, significantly lower than those of known EGFR inhibitors like erlotinib and gefitinib .
  • Urinary Excretion Studies : Research on the urinary excretion patterns of sulfadiazine indicated that factors such as urine pH significantly influence drug output. Increased urine pH led to enhanced excretion rates, highlighting the importance of hydration and urine alkalinity in optimizing drug elimination .
  • Comparative Efficacy in Wound Care : A clinical trial compared silver sulfadiazine with povidone-iodine and saline in treating pressure ulcers. The results showed that silver sulfadiazine cream reduced bacterial counts to acceptable levels more effectively than the other treatments, indicating its superior antimicrobial properties .

Table 1: Antiproliferative Activity of Sulfadiazine Derivatives

CompoundCell LineIC50 Value (μM)
8A4312.31
12A5495.67
14H19757.56

Table 2: Effects of Urinary pH on Sulfadiazine Excretion

Urinary pHAverage Sulfadiazine Excretion (mg/hr)
<6200
7340
>8516

Case Studies

  • Case Study on Toxoplasmosis Treatment : In a clinical setting, sulfadiazine was administered alongside pyrimethamine to patients diagnosed with toxoplasmosis. The combination therapy resulted in significant improvements in patient symptoms and reductions in parasitic load.
  • Burn Wound Management : A cohort study involving patients with severe burns treated with silver sulfadiazine showed a marked decrease in infection rates and improved healing times compared to traditional methods.

Q & A

Basic Research Questions

Q. How can researchers validate the purity and structural integrity of sulfadiazine sodium in synthesized batches?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with established databases or published reference standards. For reproducibility, document protocols in line with guidelines for experimental transparency (e.g., detailed synthesis steps, solvent systems, and temperature controls) .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for detecting this compound in plasma or tissue samples. Validate the method using calibration curves, spike-recovery experiments, and limits of detection (LOD) calculations. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against target bacterial strains (e.g., Staphylococcus aureus). Use standardized broth microdilution methods per CLSI guidelines. Include positive controls (e.g., known antibiotics) and account for solvent interference (e.g., DMSO effects on bacterial growth) .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s pharmacokinetic data across species?

  • Methodological Answer : Perform interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Adjust for variables like metabolic enzyme expression (e.g., cytochrome P450 isoforms) and protein-binding differences. Validate models with in vivo sampling (plasma/tissue concentrations) and statistical meta-analysis of existing datasets .

Q. How do environmental pH levels influence this compound’s stability and antibiotic efficacy in aquatic ecosystems?

  • Methodological Answer : Simulate environmental conditions using freshwater-sediment microcosms at varying pH levels (e.g., 5.0–9.0). Monitor degradation via LC-MS and assess residual antimicrobial activity using bioassays. Correlate findings with physicochemical properties (e.g., pKa, solubility) to predict environmental persistence .

Q. What mechanisms underlie bacterial resistance to this compound, and how can they be experimentally characterized?

  • Methodological Answer : Conduct whole-genome sequencing of resistant strains to identify mutations in sul genes or dihydropteroate synthase (DHPS) targets. Use plasmid conjugation assays to evaluate horizontal gene transfer. Complement with transcriptomic analysis (RNA-seq) to assess overexpression of efflux pumps .

Q. Data Analysis and Reporting

Q. How should researchers reconcile conflicting data on this compound’s cytotoxicity in mammalian cells?

  • Methodological Answer : Apply dose-response modeling (e.g., Hill equation) to compare studies, adjusting for variables like cell type (e.g., hepatocytes vs. fibroblasts) and exposure duration. Use systematic review frameworks (PRISMA) to assess bias and heterogeneity in published datasets .

Q. What statistical approaches are recommended for analyzing time-dependent antimicrobial effects of this compound?

  • Methodological Answer : Employ time-kill curve analysis with non-linear regression (e.g., Gompertz model) to quantify bactericidal activity. Account for post-antibiotic effects (PAE) and use ANOVA with post-hoc tests to compare treatment groups. Report confidence intervals and effect sizes to enhance reproducibility .

Q. Tables for Methodological Reference

Analytical Technique Application Key Parameters Evidence Source
LC-MS/MSQuantification in biological samplesLOD: 0.1 ng/mL; Recovery: 85–115%
MIC assaysAntimicrobial efficacyCLSI breakpoints; Solvent controls
PBPK modelingInterspecies PK comparisonEnzyme kinetics, protein-binding

Q. Guidance for Future Research

  • Gaps in Literature : Limited data on this compound’s interaction with emerging pollutants (e.g., microplastics) in aquatic environments.
  • Methodological Recommendations : Adopt multi-omics approaches (metagenomics, metabolomics) to study ecological impacts .

Eigenschaften

CAS-Nummer

547-32-0

Molekularformel

C10H10N4NaO2S

Molekulargewicht

273.27 g/mol

IUPAC-Name

sodium;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide

InChI

InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14);

InChI-Schlüssel

RKISJHYCSQKDTK-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Kanonische SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Key on ui other cas no.

547-32-0

Piktogramme

Irritant; Health Hazard

Synonyme

ulfadiazin-natrium

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.